molecular formula C16H19NO4S2 B585564 N-Despropyl rotigotine sulfate CAS No. 1196459-54-7

N-Despropyl rotigotine sulfate

Numéro de catalogue B585564
Numéro CAS: 1196459-54-7
Poids moléculaire: 353.451
Clé InChI: YKUSENFEQSTMLO-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-Despropyl rotigotine sulfate” is a derivative of Rotigotine . Rotigotine is a non-ergoline dopamine agonist indicated for the treatment of Parkinson’s disease (PD) and restless legs syndrome (RLS) in Europe and the United States .


Molecular Structure Analysis

The molecular formula of “N-Despropyl rotigotine sulfate” is C16H19NO4S2 . The exact mass is 353.07555043 g/mol and the monoisotopic mass is also 353.07555043 g/mol .


Chemical Reactions Analysis

The major route of rotigotine metabolism is via direct phase 2 conjugation reactions generating the rotigotine O-sulphate and rotigotine O-glucuronide . The different impurities from the synthesis processes and degradation studies of rotigotine were also evaluated .


Physical And Chemical Properties Analysis

“N-Despropyl rotigotine sulfate” has a molecular weight of 353.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. It has a rotatable bond count of 6. The topological polar surface area is 112 Ų .

Applications De Recherche Scientifique

  • Transdermal Delivery Systems : Rotigotine's efficacy in Parkinson's Disease treatment is enhanced by its transdermal delivery systems. These systems provide continuous dopaminergic stimulation, which is beneficial for both motor and non-motor symptoms of Parkinson's Disease (Benitez et al., 2014).

  • Intranasal Delivery : Studies have explored intranasal delivery mechanisms for rotigotine, aiming to improve its bioavailability and therapeutic effectiveness. This method can provide an alternative to oral and transdermal routes, potentially offering more rapid onset of action (Choudhury et al., 2019).

  • Metabolism and Elimination : Research on the absorption, disposition, metabolic fate, and elimination of rotigotine has highlighted its rapid metabolism and the importance of understanding its pharmacokinetic properties for effective therapeutic application (Cawello et al., 2009).

  • Sulfation in Metabolism : Sulfation plays a major role in the metabolism and inactivation of rotigotine, with human cytosolic sulfotransferase (SULT) enzymes mediating this process. Understanding this pathway is crucial for the development of more effective treatment strategies (Jia et al., 2016).

  • Efficacy in Early Parkinson's Disease : Clinical trials have demonstrated rotigotine's efficacy in treating early stages of Parkinson's Disease, showing significant improvement in motor functions and reduction of symptoms (Giladi et al., 2007).

  • Dopamine Agonist Properties : Rotigotine acts as a potent agonist at dopamine D1, D2, and D3 receptors. This multi-receptor activity underlines its therapeutic potential in dopamine-related disorders (Wood et al., 2015).

  • Extended Pharmacological Profile : The extended receptor profile of rotigotine shows its high affinity for dopamine receptors, particularly D3, and significant affinities at α-adrenergic and serotonin receptors. This profile helps in understanding its pharmacological actions in Parkinson's disease treatment (Scheller et al., 2008).

  • Polymorphism and Solubility : Computational studies have revealed different polymorphic forms of rotigotine, affecting its solubility and stability. Understanding these polymorphs is critical for pharmaceutical development and ensuring consistent drug quality and efficacy (Mortazavi et al., 2019).

  • Safety and Tolerability : Studies on the safety and tolerability of rotigotine transdermal patches in various populations, including comparisons between Japanese and Caucasian subjects, have shown it to be generally well-tolerated with a predictable adverse event profile (Cawello et al., 2013).

  • Application in Restless Legs Syndrome : Rotigotine has been evaluated for its efficacy and safety in treating moderate to severe idiopathic restless legs syndrome, showing promising results in both symptom control and tolerability (Stiasny‐Kolster et al., 2004).

Mécanisme D'action

Target of Action

N-Despropyl rotigotine sulfate is a non-ergolinic D3/D2/D1 dopamine receptor agonist . These receptors are primarily found in the brain and are involved in a variety of functions, including motor control, cognition, and reward.

Mode of Action

As a dopamine agonist, N-Despropyl rotigotine sulfate mimics the action of dopamine by binding to and activating dopamine receptors . This activation stimulates post-synaptic dopaminergic neurons, mimicking the effect of the neurotransmitter dopamine .

Biochemical Pathways

It is known that the drug undergoes oxidative biotransformation and is converted to two n-desalkylated metabolites (n-desthienylethyl- and n-despropyl-rotigotine), each of which have short-lived activity as they are rapidly conjugated to inactive moieties .

Pharmacokinetics

N-Despropyl rotigotine sulfate is formulated as a transdermal patch providing continuous drug delivery over 24 hours . The absolute bioavailability after 24 hours of transdermal delivery is 37% of the applied dose . Following a single administration, most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 hours of patch removal . The drug shows a high apparent volume of distribution (>2500 L) and a total body clearance of 300–600 L/h .

Result of Action

The molecular and cellular effects of N-Despropyl rotigotine sulfate’s action are primarily related to its ability to stimulate dopamine receptors. This stimulation can lead to improvements in motor control, cognition, and reward-related behaviors, which are often impaired in conditions such as Parkinson’s disease and restless legs syndrome .

Action Environment

The action of N-Despropyl rotigotine sulfate can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of the drug may vary between subjects of different ethnic origin due to differences in height, body weight, genetic polymorphism in drug-metabolizing enzymes such as cytochrome P450 (CYP) 2C19 and CYP2C9, and enzyme, transporter and receptor saturation .

Safety and Hazards

The most likely symptoms of overdose would be those related to the pharmacodynamic profile of a dopamine agonist, including nausea, vomiting, hypotension, involuntary movements, hallucinations, confusion, convulsions, and other signs of excessive dopaminergic stimulation .

Orientations Futures

The approached methods for analyzing rotigotine in raw material and its transdermal patches are promising, but more detailed studies on the stability of rotigotine are still lacking, mainly in the pharmacokinetic and toxicological characterization of its impurities .

Propriétés

IUPAC Name

[(6S)-6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c18-23(19,20)21-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-22-14/h1-5,10,13,17H,6-9,11H2,(H,18,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUSENFEQSTMLO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Despropyl rotigotine sulfate

CAS RN

1196459-54-7
Record name N-Despropyl rotigotine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196459547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESPROPYL ROTIGOTINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6638WXC8KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.